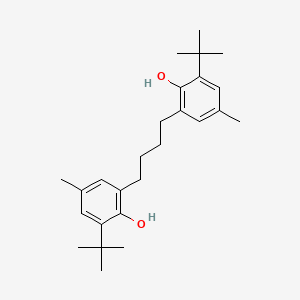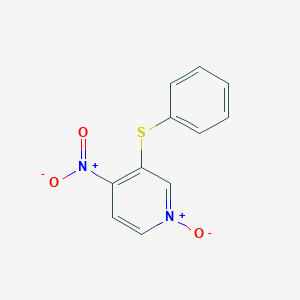![molecular formula C22H30N4O4S3 B14718448 2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide CAS No. 7144-57-2](/img/structure/B14718448.png)
2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, sulfonyl, and methylsulfanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-amino-4-methylsulfanylbutanoic acid and 4-aminophenylsulfonyl chloride. These intermediates are then coupled through amide bond formation under controlled conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylsulfanylbutanoic acid: A simpler analog with similar functional groups but lacking the sulfonyl and phenyl groups.
4-aminophenylsulfonyl chloride: An intermediate used in the synthesis of the target compound, featuring the sulfonyl and phenyl groups.
Uniqueness
2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, offering versatility and potential for novel discoveries.
Properties
CAS No. |
7144-57-2 |
|---|---|
Molecular Formula |
C22H30N4O4S3 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C22H30N4O4S3/c1-31-13-11-19(23)21(27)25-15-3-7-17(8-4-15)33(29,30)18-9-5-16(6-10-18)26-22(28)20(24)12-14-32-2/h3-10,19-20H,11-14,23-24H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
GBWOZPDATWATOA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(CCSC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


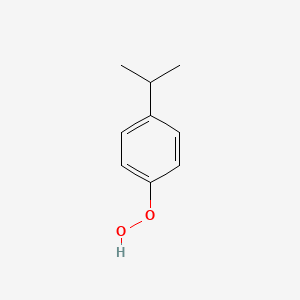
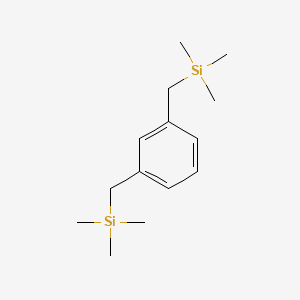

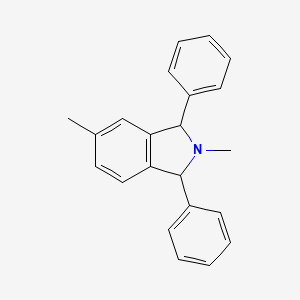
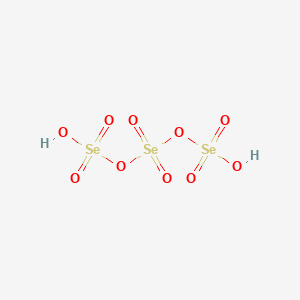
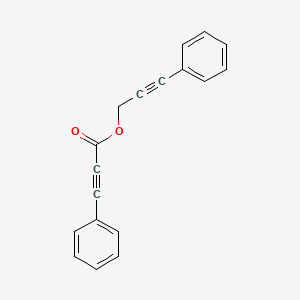

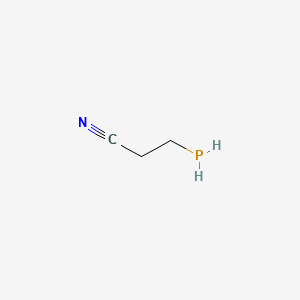
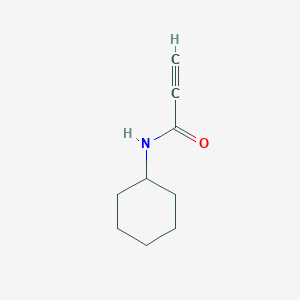
![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)

![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
